molecular formula C16H19N5O2 B10933493 3,6-dimethyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

3,6-dimethyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10933493
M. Wt: 313.35 g/mol
InChI Key: SORJVRGBOOTSCM-UHFFFAOYSA-N
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Description

3,6-dimethyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dimethyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multi-step reactions. One common approach starts with the preparation of the pyrazole ring, followed by the formation of the oxazole ring, and finally the pyridine ring. The reaction conditions often include the use of strong bases, solvents like dimethylformamide, and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

3,6-dimethyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3,6-dimethyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,6-dimethyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-dimethyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide is unique due to its combination of three different heterocyclic rings. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C16H19N5O2

Molecular Weight

313.35 g/mol

IUPAC Name

3,6-dimethyl-N-[(2-propylpyrazol-3-yl)methyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C16H19N5O2/c1-4-7-21-12(5-6-18-21)9-17-15(22)13-8-10(2)19-16-14(13)11(3)20-23-16/h5-6,8H,4,7,9H2,1-3H3,(H,17,22)

InChI Key

SORJVRGBOOTSCM-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC=N1)CNC(=O)C2=C3C(=NOC3=NC(=C2)C)C

Origin of Product

United States

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